
2-tert-Butyl-1-(methanesulfonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-terc-butil-1-(metanosulfonil)-1H-indol es un compuesto orgánico que pertenece a la clase de los indoles. Los indoles son compuestos orgánicos aromáticos heterocíclicos que se encuentran ampliamente en la naturaleza y son importantes en diversos campos como los farmacéuticos, los agroquímicos y los colorantes. La presencia de los grupos terc-butilo y metanosulfonilo en este compuesto confiere propiedades químicas únicas que lo hacen valioso para diversas aplicaciones.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-terc-butil-1-(metanosulfonil)-1H-indol normalmente implica los siguientes pasos:
Formación del núcleo indol: El núcleo indol se puede sintetizar mediante diversos métodos, como la síntesis del indol de Fischer, que implica la reacción de fenilhidrazina con cetonas o aldehídos en condiciones ácidas.
Introducción del grupo terc-butilo: El grupo terc-butilo se puede introducir mediante alquilación de Friedel-Crafts, donde el indol se hace reaccionar con cloruro de terc-butilo en presencia de un catalizador ácido de Lewis como el cloruro de aluminio.
Sulfonilación: El grupo metanosulfonilo se introduce haciendo reaccionar el indol de terc-butilo con cloruro de metanosulfonilo en presencia de una base como la trietilamina.
Métodos de producción industrial
La producción industrial de 2-terc-butil-1-(metanosulfonil)-1H-indol sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento constantes. Las condiciones de reacción se controlan cuidadosamente para maximizar la eficiencia y minimizar los subproductos.
3. Análisis de las reacciones químicas
Tipos de reacciones
El 2-terc-butil-1-(metanosulfonil)-1H-indol experimenta diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de derivados de sulfona.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que da lugar a la eliminación del grupo metanosulfonilo.
Sustitución: El grupo metanosulfonilo se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes incluyen el metóxido de sodio o el terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de litio y aluminio en éter anhidro.
Sustitución: Metóxido de sodio en metanol o terc-butóxido de potasio en terc-butanol.
Principales productos formados
Oxidación: Derivados de sulfona.
Reducción: Indol desulfonilado.
Sustitución: Derivados de indol con varios grupos funcionales que sustituyen al grupo metanosulfonilo.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-Butyl-1-(methanesulfonyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the removal of the methanesulfonyl group.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated indole.
Substitution: Indole derivatives with various functional groups replacing the methanesulfonyl group.
Aplicaciones Científicas De Investigación
El 2-terc-butil-1-(metanosulfonil)-1H-indol tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, especialmente en el diseño de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción del 2-terc-butil-1-(metanosulfonil)-1H-indol implica su interacción con dianas moleculares y vías específicas. El grupo metanosulfonilo puede actuar como centro electrófilo, facilitando las reacciones con nucleófilos. El núcleo indol puede interactuar con varias dianas biológicas, incluyendo enzimas y receptores, lo que lleva a posibles efectos terapéuticos. El grupo terc-butilo proporciona impedimento estérico, influyendo en la reactividad y selectividad del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
2-terc-butil-1H-indol: Carece del grupo metanosulfonilo, lo que lo hace menos reactivo en determinadas reacciones químicas.
1-(metanosulfonil)-1H-indol: Carece del grupo terc-butilo, lo que da lugar a diferentes propiedades estéricas y electrónicas.
2-terc-butil-1-(tosil)-1H-indol: Contiene un grupo tosil en lugar de un grupo metanosulfonilo, lo que lleva a diferentes reactividades y aplicaciones.
Singularidad
El 2-terc-butil-1-(metanosulfonil)-1H-indol es único debido a la combinación de los grupos terc-butilo y metanosulfonilo. Esta combinación confiere propiedades estéricas y electrónicas específicas que mejoran su reactividad y lo hacen adecuado para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
442155-69-3 |
|---|---|
Fórmula molecular |
C13H17NO2S |
Peso molecular |
251.35 g/mol |
Nombre IUPAC |
2-tert-butyl-1-methylsulfonylindole |
InChI |
InChI=1S/C13H17NO2S/c1-13(2,3)12-9-10-7-5-6-8-11(10)14(12)17(4,15)16/h5-9H,1-4H3 |
Clave InChI |
UFKLSLPMOITYPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=CC=CC=C2N1S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)

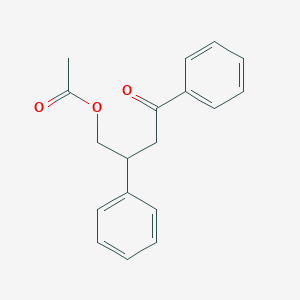
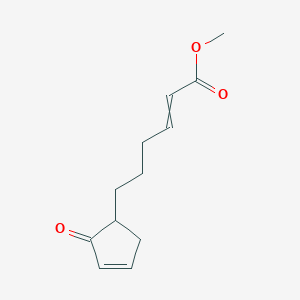
![1,3,5-Benzenetriol, 2-[(2S)-2-hydroxy-3-(3-hydroxyphenyl)propyl]-](/img/structure/B12568433.png)

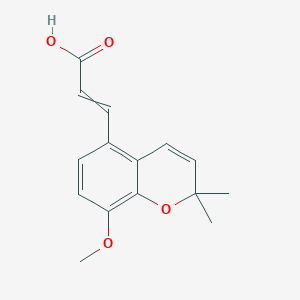
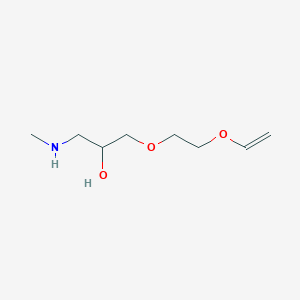
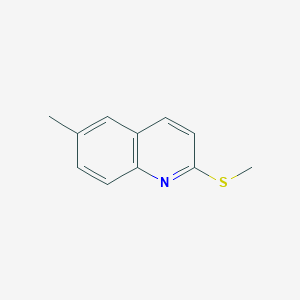
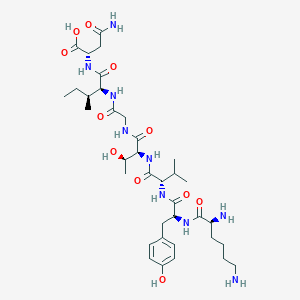
![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, ethyl ester](/img/structure/B12568467.png)
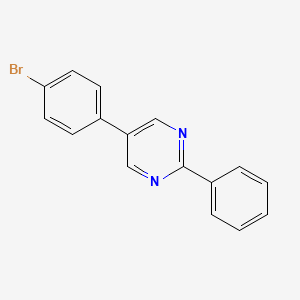
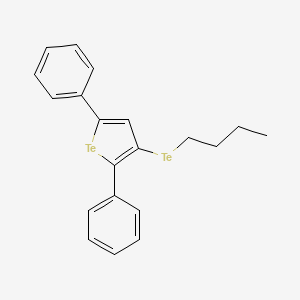
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-](/img/structure/B12568481.png)
